2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The NMR data (1H-NMR and 13C-NMR) and IR data provide valuable information about the structure of the compound .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR and IR data . For instance, the NMR data provide information about the hydrogen and carbon atoms in the compound, while the IR data provide information about the functional groups present .Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Explorations into the structural modifications of related compounds demonstrate their potential in improving metabolic stability for pharmaceutical applications. For instance, investigations into various heterocycles as alternatives to the benzothiazole ring indicate efforts to enhance in vitro potency and in vivo efficacy while reducing metabolic deacetylation, highlighting the importance of structural optimization in drug development (Stec et al., 2011).
Antioxidant Activity
The synthesis and molecular docking of thiazol-acetamide derivatives to evaluate their antioxidant efficacy underscore the compound's potential in oxidative stress-related therapeutic applications. Quantum chemical calculations and in vitro studies provide insights into their electronic and chemical reactivity properties, indicating their utility as antioxidants (Hossan, 2020).
Synthetic Methodologies and Chemical Reactivity
The use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinone products showcases innovative synthetic routes in medicinal chemistry. This approach emphasizes the compound's versatility in forming ring-annulated products with potential biological activities, contributing to the diversity of therapeutic agents (Janardhan et al., 2014).
Heterocyclic Compound Synthesis
The compound's utility extends to the synthesis of novel heterocyclic compounds, serving as a precursor for various therapeutically relevant derivatives. This versatility is critical in the discovery and development of new pharmacologically active agents, further emphasizing the significance of heterocyclic chemistry in drug discovery (Raslan et al., 2016).
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS2/c1-10-3-2-4-13-16(10)24-18(27-13)23-15(25)7-12-9-26-17(21-12)22-14-6-5-11(19)8-20-14/h2-6,8-9H,7H2,1H3,(H,20,21,22)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLXBPYGIXKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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